6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically occurs under reflux conditions, leading to the formation of the desired tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes. Companies like ChemScene and Benchchem offer large-scale manufacturing and sourcing of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemical products and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin:
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound is structurally similar but lacks the acetyl group present in 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one.
Uniqueness
This compound is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-acetyl-1-methyl-3,4-dihydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)9-3-5-11-10(7-9)4-6-12(15)13(11)2/h3,5,7H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZEZZKMXBBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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